molecular formula C6H4BrNO2 B189602 5-Bromopyridine-2-carboxylic acid CAS No. 30766-11-1

5-Bromopyridine-2-carboxylic acid

Cat. No. B189602
CAS RN: 30766-11-1
M. Wt: 202.01 g/mol
InChI Key: MNNQIBXLAHVDDL-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemical Research : This compound is often used in chemical research, particularly in the field of organic chemistry . The bromine atom can be replaced with other groups, allowing for a wide range of reactions and the synthesis of many different compounds .

  • Pharmaceutical Intermediate : “5-Bromopyridine-2-carboxylic acid” is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, where the bromine atom and carboxylic acid group can react with other compounds to form a wide variety of structures .

  • Material Science : In the field of material science, “5-Bromopyridine-2-carboxylic acid” could be used in the synthesis of new materials. The bromine atom and carboxylic acid group could potentially react with other compounds to form a wide variety of structures .

  • Biochemistry : This compound could be used in biochemical research, particularly in the study of enzyme reactions and protein synthesis. The bromine atom in the molecule can undergo various reactions to form new bonds .

properties

IUPAC Name

5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNQIBXLAHVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345989
Record name 5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-carboxylic acid

CAS RN

30766-11-1
Record name 5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Lithium hydroxide, monohydrate (0.39 g, 0.0092 mol) was added to a mixture of 5-bromopyridine-2-carboxylic acid methyl ester (0.25 g, 0.0012 mol) in tetrahydrofuran (4.8 mL, 0.059 mol) and water (2.0 mL) and the reaction mixture was refluxed for 30 minutes. The reaction mixture was concentrated and was adjusted to be acidic (pH=˜4) by adding 1 N HCl. The product was extracted with ethyl acetate and the combined extract was concentrated to give the desired product. LC-MS: 202.0/204.0 (M+H+)
Quantity
0.39 g
Type
reactant
Reaction Step One
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0.25 g
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reactant
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4.8 mL
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reactant
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2 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridine-2-carbonitrile (commercially available from Sigma-Aldrich, St. Louis, Mo.) in ethanol (1.4 M) was added 3 equivalents of sodium hydroxide as a 1.5 M aqueous solution and the resulting solution was allowed to reflux at a temperature of about 85° C. until no further evolution of ammonia gas was detected. The resulting solution was then concentrated under reduced pressure to provide a residue. The residue was dissolved in water, acidified with acetic acid, and allowed to stir for about 16 h at a temperature of about 25° C. to provide a solid precipitate. The solid was collected by vacuum filtration and washed with acetone to provide 5-bromopyridine-2-carboxylic acid (Compound B) as a solid. 5-bromopyridine-2-carboxylic acid (Compound B), 0.5 equivalents of HOBT, and 1 equivalent of EDCI were dissolved in DMF and combined with about 1.1 equivalents of 4-tert-butylaniline (Compound C; commercially available from Sigma-Aldrich) dissolved in DMF (0.8 M) and the resulting mixture was allowed to stir for about 2 h at about 25° C. The reaction mixture was then diluted with about 80 mL of 2N aqueous sodium hydroxide and extracted with ethyl acetate (3 extractions, 80 mL/extraction). The ethyl acetate layers were combined and the ethyl acetate was removed under reduced pressure to provide a solid. The resulting solid was suspended in water and filtered using vacuum filtration to provide Compound D as a solid. Compound D was dissolved in DMF (0.04M) and about 3 equivalents of the zinc bromide Compound F (commercially available from Sigma-Aldrich) and about 0.05 equivalents of Pd(PPh3)4 (commercially available from Sigma-Aldrich) were added to the solution under a nitrogen atmosphere, and the resulting reaction mixture was allowed to stir for about 2 h at a temperature of about 100° C. The solvent was then removed under reduced pressure to provide Pyridylene Compound E35(a). Pyridylene Compound E35(a) was purified using preparative thin-layer chromatography with a 1:1 ethyl acetate:hexane mobile phase to provide purified Pyridylene Compound E35(a) as an off-white solid (yield 47%).
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[Compound]
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aqueous solution
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Synthesis routes and methods III

Procedure details

5-Bromo-2-pyridinecarbonitrile (1 g, 5.464 mmol) was dissolved in EtOH (20 mL) and water (20 mL) and treated with potassium hydroxide (1.53 g, 27.32 mmol). The reaction mixture was heated to 80° C. for 24 h. The solvent was removed under vacuum and the residue was taken up in water and acidified to pH 4 with 2M HCl. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic layers dried and concentrated to give 5-bromo-2-pyridinecarboxylic acid (0.704 g) as an orange solid which was used in step 2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a toluene solution (300 ml) at −78° C. in which 2,5-dibromopyridine (4.7 g) was dissolved, n-butyl lithium hexane solution (1.6 M) was added dropwise, followed by stirring at −78° C. for 3 hours. To the reaction mixture, dry ice (ca. 50 g) was added, and followed by further stirring at room temperature for 10 hours. Water (100 ml) was added, and the aqueous layer washed with ethyl acetate (100 ml×2) was neutralized with 5M−HCl aqueous solution under ice cooling, and the resulting precipitate was filtered and dried, to obtain 5-bromo-pyridine-2-carboxylic acid as a colorless powder (2.0 g, 50%). Then, 5-bromo-pyridine-2-carboxylic acid (202 mg), N-methylpiperazine (124 μl), WSCI (230 mg), HOBt (149 mg) and triethylamine (140 μl) were dissolved in acetonitrile (10 ml), followed by stirring at room temperature for 10 hours. To the reaction mixture, water (10 ml) was added, followed by extraction with ethyl acetate (10 ml). The organic layer was washed with saturated aqueous sodium chloride solution, followed by drying over sodium sulfate. After filtering off the sodium sulfate, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by amino silica gel column chromatography (dichloromethane), to obtain (5-bromo-pyridin-2-yl)-(4-methyl-piperazin-1-yl)-methanone as a yellow oil (70 mg, 25%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
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Quantity
100 mL
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyridine-2-carboxylic acid
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5-Bromopyridine-2-carboxylic acid
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Reactant of Route 5
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5-Bromopyridine-2-carboxylic acid
Reactant of Route 6
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5-Bromopyridine-2-carboxylic acid

Citations

For This Compound
48
Citations
M Hong, HD Yin, YW Zhang, J Jiang, C Li - Journal of Molecular Structure, 2013 - Elsevier
… In conclusion, this work has shown that 5-bromopyridine-2-carboxylic acid and different alkyltin salts can result in the formation of various topological organotin(IV) compounds. When …
Number of citations: 20 www.sciencedirect.com
L Quan, H Yin, D Wang - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… 5-bromopyridine-2-carboxylic acid (0.061 g, 0.3 mmol) and sodium methoxide (0.6 ml, 0.3 mmol) was added to a stirring solution containing triphenylantimonydichloride (0.064 g, 0.15 …
Number of citations: 11 scripts.iucr.org
DY Markevitch, M Rapta, SJ Hecker… - Synthetic …, 2003 - Taylor & Francis
… Indeed, treatment of compound 5 with t-butyl isocyanate at −78C in toluene cleanly and quantitatively furnished 5-bromopyridine-2-carboxylic acid tert-butylamide (6), which was …
Number of citations: 7 www.tandfonline.com
A de Waal, AF Hartog, L de Jong - Biochimica et Biophysica Acta (BBA) …, 1987 - Elsevier
… The starting compound for the synthesis of 5-APCA was 5-bromopyridine-2-carboxylic acid. … ous potassium permanganate solution to 5bromopyridine-2-carboxylic acid [13]. Analytical …
Number of citations: 17 www.sciencedirect.com
A de Waal, AF Hartog, L de Jong - Biochimica et Biophysica Acta (BBA) …, 1988 - Elsevier
… acid from 5-bromopyridine-2carboxylic acid was … of 5bromopyridine-2-carboxylic acid was described previously [3]. A carius tube containing 1 g of 5-bromopyridine-2-carboxylic acid, …
Number of citations: 15 www.sciencedirect.com
AA Baroud, LE Mihajlović-Lalić… - Journal of …, 2017 - Taylor & Francis
… New ruthenium(II) bipyridine complexes, [RuL(bpy) 2 ](PF 6 ) (HL = 3-methylpyridine-2-carboxylic acid, 6-methylpyridine-2-carboxylic acid, 5-bromopyridine-2-carboxylic acid and 6-…
Number of citations: 20 www.tandfonline.com
JC COCHRAN, WF LITTLE - The Journal of Organic Chemistry, 1961 - ACS Publications
… (25%) of 3-benzoyl-5-bromopyridine-2-carboxylic acid. Recrystallization from ethanol gave … proved to be 3- benzoyl-5-bromopyridine-2-carboxylic acid (that had escaped chelation with …
Number of citations: 28 pubs.acs.org
MJ Fray, AT Gillmore, MS Glossop… - … Process Research & …, 2010 - ACS Publications
The development is described of a viable kilo-scale synthesis of the Na v 1.8 sodium channel modulator, N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide (PF-…
Number of citations: 24 pubs.acs.org
J Yan, G Wang, X Dang, B Guo, W Chen… - Bioorganic & Medicinal …, 2017 - Elsevier
… A mixture of 5-bromopyridine-2-carboxylic acid (11b, 2.02 g, 10.0 mmol), (S)-methyl pyrrolidine-2-carboxylate (1.42 g, 11.0 mmol), TBTU (3.53 g, 11.0 mmol) and DIPEA (3.31 mL, 20.0 …
Number of citations: 4 www.sciencedirect.com
JX Li, YQ Xia, LM Cheng, X Feng - Journal of Solid State Chemistry, 2022 - Elsevier
Through the hydrothermal reaction of cobalt(II) perchlorate hexahydrate with 5-bromo-6-methyl-pyridine-2-carboxylic acid (5-Br-6-Me-Hpyc) and 1,4-bis(4-pyridyl)benzene (1,4-bpb) …
Number of citations: 16 www.sciencedirect.com

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